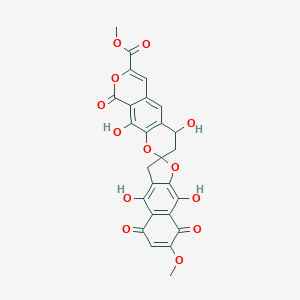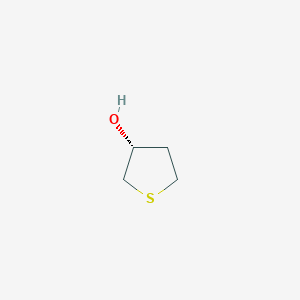
5-氰基吲哚
概述
描述
5-Cyanoindole (also known as 1H-Indole-5-carbonitrile, INDOLE-5-CARBONITRILE, 5-Cyano-1H-indole) is a chemical compound with the molecular formula C9H6N2 . It has a molecular weight of 142.16 g/mol . It is used to create electropolymer films and can function as an enzyme inhibitor . Additionally, 5-cyanoindole is involved in the preparation of dihydroisoquinolines, benzoylindoles, 4,5-dihydrocyclopenta[c]quinolones, and vinyl indoles .
Synthesis Analysis
The synthesis of 5-cyanoindole has been described in various studies. One approach involves the use of readily available and low-cost materials . This protocol is both robust and commercially viable, and it is environmentally friendly as it avoids the use of cyanide reagents and heavy metals . Another synthesis method involves the use of N-methylpyrrolidine as a reaction solvent, using 5-bromoindole as a raw material .
Molecular Structure Analysis
The structure and electronic properties of the electronic ground and the lowest excited singlet states of 5-cyanoindole were determined using rotationally resolved spectroscopy . In contrast to most other indole derivatives, the lowest excited state of 5-cyanoindole is determined to be of L(a) character .
Chemical Reactions Analysis
5-Cyanoindole is a common intermediate used in various synthetic routes of the antidepressant vilazodone hydrochloride . It is also involved in the preparation of dihydroisoquinolines, benzoylindoles, 4,5-dihydrocyclopenta[c]quinolones, and vinyl indoles .
Physical And Chemical Properties Analysis
5-Cyanoindole has a molecular weight of 142.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 39.6 Ų .
科学研究应用
Intermediate for Antidepressant Drug Synthesis
5-Cyanoindole is used as a common intermediate in the synthetic route of the antidepressant Vilazodone Hydrochloride . The synthesis protocol is robust and commercially viable, utilizing readily available and low-cost materials .
Environmentally Friendly Synthesis
The synthesis of 5-Cyanoindole is environmentally friendly as it avoids the use of cyanide reagents and heavy metals . This makes it a preferred choice in sustainable and green chemistry.
Reactant for Dihydroisoquinolines Synthesis
5-Cyanoindole can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
Reactant for Benzoyl Indoles Preparation
It can also be used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .
Preparation of PPARα/γ Dual Agonists
5-Cyanoindole is used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
Creation of Electropolymer Films
5-Cyanoindole is used to create electropolymer films . These films have applications in various fields such as electronics, sensors, and energy storage devices.
Enzyme Inhibitor
It can function as an enzyme inhibitor , which can be useful in the study of biochemical processes and in the development of new drugs.
作用机制
Target of Action
5-Cyanoindole is known to function as an enzyme inhibitor
Mode of Action
It’s known that the structure and electronic properties of the electronic ground and the lowest excited singlet states of 5-Cyanoindole were determined using rotationally resolved spectroscopy . This suggests that 5-Cyanoindole may interact with its targets through electronic interactions, but more research is needed to confirm this and to understand any resulting changes.
Biochemical Pathways
It is involved in the preparation of dihydroisoquinolines, benzoylindoles, 4,5-dihydrocyclopenta [c]quinolones, and vinyl indoles
Result of Action
As an enzyme inhibitor, it likely affects the activity of its target enzymes, but the specific effects depend on the identity of these targets .
Action Environment
The protocol is environmentally friendly compared to previously reported routes, avoiding the use of cyanide reagents and heavy metals . This suggests that environmental factors could influence the action, efficacy, and stability of 5-Cyanoindole, but more research is needed to understand these influences.
安全和危害
属性
IUPAC Name |
1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLDEVWYOFIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Record name | 5-cyanoindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-84-2 | |
| Record name | 1H-Indole-5-carbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40166477 | |
| Record name | Indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoindole | |
CAS RN |
15861-24-2 | |
| Record name | Indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

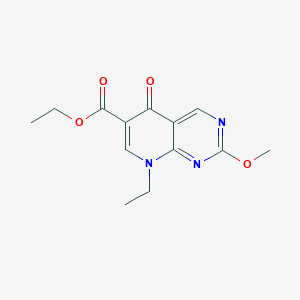
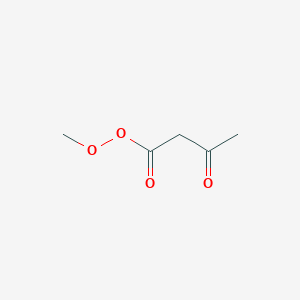
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)


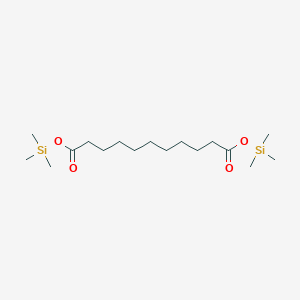
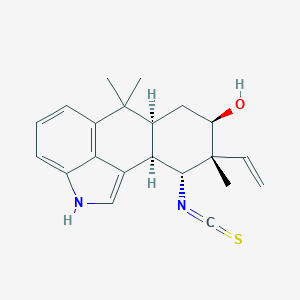


![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)

